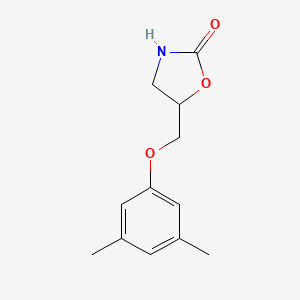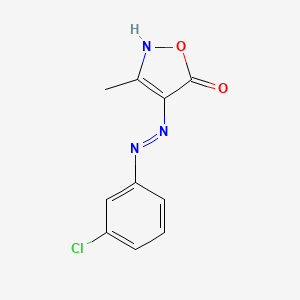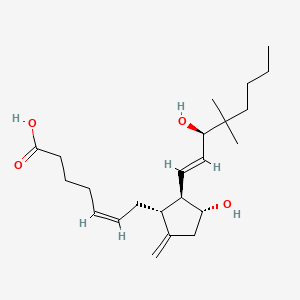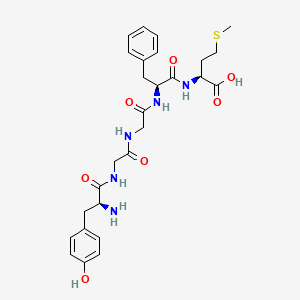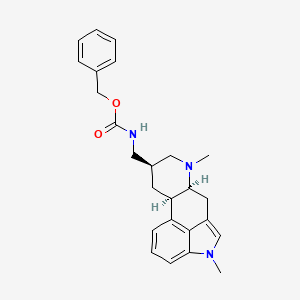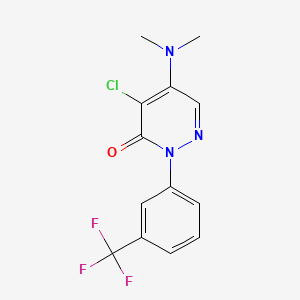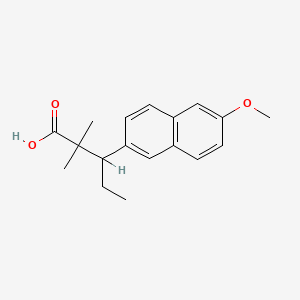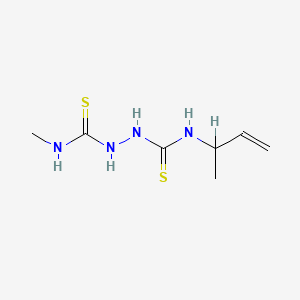
Methoxy-X04
Vue d'ensemble
Description
Methoxy-X04 is a blood-brain barrier permeable amyloid β fluorescent marker . It is a blue fluorophore and a derivative of Congo Red and Chrysamine G . It selectively binds fibrillar β-sheet deposits with high affinity (K i = 26.8 nM) and is capable of detecting plaques, tangles, and cerebrovascular amyloid in vivo .
Synthesis Analysis
Methoxy-X04 is a derivative of Congo Red and Chrysamine-G . It contains no acid groups, making it smaller and much more lipophilic than Congo Red or Chrysamine-G . It retains in vitro binding affinity for amyloid β (Aβ) fibrils (K i = 26.8 nM) very similar to that of Chrysamine-G .
Molecular Structure Analysis
The molecular formula of Methoxy-X04 is C23H20O3 . Its molecular weight is 344.41 . The SMILES representation of Methoxy-X04 is COc2cc (cc (/C=C/c1ccc (O)cc1)c2)/C=C/c3ccc (O)cc3 .
Chemical Reactions Analysis
Methoxy-X04 is a fluorescent dye that crosses the blood-brain barrier and selectively binds to beta-pleated sheets found in dense core amyloid Aβ plaques . It retains in vitro binding affinity for amyloid b (Ab) fibrils (Ki= 26.8 nM) .
Physical And Chemical Properties Analysis
Methoxy-X04 is soluble in DMSO to 100 mM and in ethanol to 20 mM . It is a solid at room temperature .
Applications De Recherche Scientifique
Alzheimer’s Disease Diagnosis
Methoxy-X04 is utilized as a diagnostic tool for Alzheimer’s disease (AD). It serves as a fluorescent ligand designed to target neurofibrillary tangles, which are a hallmark of AD. The derivative BSC4090 has shown potential in distinguishing between prodromal and early stages of AD from bioptic olfactory mucosa . This application is crucial for early intervention and treatment of AD.
Detection of Tau Pathology
The compound has been tested for its ability to bind to fibrillar and pre-fibrillar forms of tau protein, which is significant in AD pathology . Methoxy-X04’s binding properties make it a candidate for detecting tau pathology in the early stages of AD, which can be pivotal for understanding the progression of the disease.
In Vivo Imaging of Amyloid Plaques
Methoxy-X04 is a blood-brain barrier penetrant probe used for in vivo imaging. It is particularly effective in the detection and quantification of amyloid β (Aβ) plaques and tangles, providing high-resolution fluorescent imaging on individual plaques in live animals through 2-photon microscopy .
Olfactory Epithelia Biomarker
Research indicates that olfactory impairment is an early sign of many neurodegenerative disorders, including AD. Methoxy-X04’s ability to detect tau pathology in olfactory epithelia makes it a valuable biomarker for early disease stages .
Microglia Labeling in Neuroinflammation
Methoxy-X04 co-localizes with CD68+ phagosomes in plaque-associated Iba1+ microglia. This application is significant for studying neuroinflammation and the role of microglia in AD, as it labels distinct plaque-associated microglia populations .
Cerebrovascular Amyloid Quantification
The compound is also used for the quantification of cerebrovascular amyloid, which is associated with cerebral amyloid angiopathy, a condition linked to AD and other neurodegenerative diseases .
Mécanisme D'action
Target of Action
Methoxy-X04 is a fluorescent dye that primarily targets amyloid-beta (Aβ) plaques in the brain . These plaques are dense deposits of a protein called amyloid-beta, which are a characteristic feature of neurodegenerative diseases such as Alzheimer’s disease .
Mode of Action
Methoxy-X04 selectively binds to beta-pleated sheets found in dense core amyloid Aβ plaques . It retains its in vitro binding affinity for amyloid-beta (Aβ) fibrils, with a Ki value of 26.8 nM . This interaction results in the staining of plaques, tangles, and cerebrovascular amyloid, making them visible under a microscope .
Biochemical Pathways
It is known that methoxy-x04 binds to the fibrillar β-sheet deposits in the amyloid-beta plaques . This binding can help in the detection and quantification of these plaques, which are associated with the pathogenesis of Alzheimer’s disease .
Pharmacokinetics
Methoxy-X04 is a lipophilic compound, which allows it to cross the blood-brain barrier . It is soluble in DMSO to 100 mM and in ethanol to 20 mM . After administration, Methoxy-X04 can be detected in the brain within 30 to 60 minutes . These properties suggest that Methoxy-X04 has good bioavailability for brain imaging applications .
Result of Action
The primary result of Methoxy-X04 action is the high-resolution fluorescent imaging of individual amyloid-beta plaques in live animals by 2-photon microscopy . Methoxy-X04 co-localizes with CD68+ phagosomes in plaque-associated Iba1+ microglia, and it labels molecularly distinct plaque-associated microglia populations . This allows for the detection and quantification of Aβ plaques, tangles, and cerebrovascular amyloid .
Action Environment
The action of Methoxy-X04 is influenced by the environment in the brain. The presence of the blood-brain barrier and the specific characteristics of the brain’s extracellular matrix can affect the distribution and efficacy of Methoxy-X04 . Furthermore, the stability of Methoxy-X04 may be influenced by factors such as pH and temperature . .
Safety and Hazards
Orientations Futures
Methoxy-X04 has shown promise in the detection and quantification of plaques, tangles, and cerebrovascular amyloid in Alzheimer’s disease research . Its ability to cross the blood-brain barrier and selectively bind to beta-pleated sheets found in dense core amyloid Aβ plaques makes it a valuable tool in neuroscience research .
Propriétés
IUPAC Name |
4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3/b3-2+,10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYNZFHVGOFCMD-KHVHPYDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy-X04 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



